molecular formula C15H20N2O5 B2999712 methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 250789-96-9

methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No. B2999712
CAS RN: 250789-96-9
M. Wt: 308.334
InChI Key: SYIQYBZRSZSZOY-UHFFFAOYSA-N
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Description

“Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” is a chemical compound with the molecular formula C14H18N2O4 . It is a solid substance that should be stored in a dry environment between 2-8°C .


Synthesis Analysis

The synthesis of compounds like “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” often involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

This compound has a melting point of 140-142°C . Its boiling point is predicted to be 509.7±35.0°C . The predicted density is approximately 1.06 g/cm3 . The pKa value is predicted to be 11.15±0.46 .

Scientific Research Applications

Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) Group

The compound is used in the deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group. This process involves the removal of the Boc protecting group from the amino group of a molecule . The deprotection is carried out using oxalyl chloride in methanol, and it takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Synthesis of Medicinally Active Compounds

The compound is used in the synthesis of medicinally active compounds. For example, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Synthesis of Amino Acids and Peptides

The compound is used in the synthesis of amino acids and peptides. The tert-butyl carbamates (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Synthesis of Natural Products

The compound is used in the synthesis of natural products. For instance, it is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin . Biotin is a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Synthesis of Other Chemical Compounds

The compound is used in the synthesis of other chemical compounds. For example, it is used in the synthesis of 4-((tert-butoxycarbonyl)amino)piperidine .

Research and Development

The compound is used in research and development in the field of chemistry. It is used in the study of new synthetic methods and the development of new chemical reactions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” are currently unknown. This compound is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected glycine residue . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .

Mode of Action

The presence of the boc-protected glycine residue suggests that it may be involved in peptide bond formation during protein synthesis . The Boc group can be removed under acidic conditions, allowing the glycine residue to participate in peptide bond formation .

Biochemical Pathways

Given its potential role in protein synthesis, it may influence pathways involving protein turnover, signal transduction, or enzymatic reactions .

Pharmacokinetics

Its predicted properties include a melting point of 140-142°c, a boiling point of 5097±350°C, and a density of 1±006 g/cm3 . Its pKa is predicted to be 11.15±0.46, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Given its potential role in protein synthesis, it may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, cell growth, and cell death .

Action Environment

The action of “methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate” may be influenced by various environmental factors. For instance, the pH of the environment may affect the removal of the Boc group and thus the compound’s ability to participate in peptide bond formation . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules may also influence its stability and efficacy .

properties

IUPAC Name

methyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-9-12(18)17-11-7-5-10(6-8-11)13(19)21-4/h5-8H,9H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQYBZRSZSZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Synthesis routes and methods

Procedure details

Methyl 4-amino-benzoate (3.58 g, 23.70 mmol) and N-Boc glycine (4.15 g, 23.70 mmol) were stirred in DMF (50 mL) at room temperature. BOP (11.52 g, 26.07 mmol) was added followed by the addition of DIEA (6.18 mL, 35.55 mmol). The resulting mixture was stirred at rt for 1.5 h. It was quenched with sat'd NaHCO3 and EtOAc. The organic layer was washed with H2O, brine (3×), dried (MgSO4), and concentrated to dryness to give 4-(2-tert-butoxycarbonylamino-acetylamino)-benzoic acid methyl ester (7.18 g, yield: 98%). 1H NMR (CDCl3) δ 9.16 (s, br, 1H), 7.96 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 3.98 (s, 2H), 3.89 (s, 3H), 1.45 (s, 9H) ppm.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.52 g
Type
reactant
Reaction Step Two
Name
Quantity
6.18 mL
Type
reactant
Reaction Step Three

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